Cas no 11030-24-3 ((2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside)

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside structure
11030-24-3 structure
Product Name:(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside
Numero CAS:11030-24-3
MF:C14H25N3O9
MW:379.36300444603
CID:1197783
PubChem ID:65174
Update Time:2025-04-20

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • (2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside
    • 3-O-(2-Amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-D-chiro-inositol sulphate
    • O957UYB9DY
    • (1S,2R,3S,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{[(Z)-carboxy(imino)methyl]amino}-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranoside
    • HMS2089A11
    • KASUGAMYCIN [HSDB]
    • D-chiro-Inositol, 3-O-(2-amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-
    • HSDB 6695
    • 11030-24-3
    • alpha-D-lyxo-
    • KSM
    • NSC 100858
    • 2-((2R,3S,5S,6R)-5-amino-2-methyl-6-((1S,2R,3S,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyloxy)tetrahydro-2H-pyran-3-ylamino)-2-iminoacetic acid
    • Kasuminl
    • Q3193879
    • SR-05000001429-1
    • D-chiro-Inositol, 3-O-(2-amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-.alpha.-D-arabino-hexopyranosyl)-
    • AKOS025310863
    • Kasumin L
    • 2-AMINO-4-{[CARBOXY(IMINO)METHYL]AMINO}-2,3,4,6-TETRADEOXY-ALPHA-D-ARABINO-HEXOPYRANOSIDE
    • SCHEMBL70535
    • SR-05000001429
    • 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid
    • C17968
    • KASUGAMYCIN
    • 6980-18-3
    • (1s,2r,3s,4r,5s,6s)-2,3,4,5,6-Pentahydroxycyclohexyl 2-Amino-4-{[carboxy(Imino)methyl]amino}-2,3,4,6-Tetradeoxy-Alpha-D-Arabino-Hexopyranoside
    • EINECS 234-260-3
    • NSC-100858
    • CHEBI:81419
    • Kasu B
    • SCHEMBL16011710
    • UNII-O957UYB9DY
    • DTXSID1040374
    • BRN 1403823
    • PD040309
    • CHEMBL1631109
    • (1S,2R,3S,4R,5S,6S)-2,3,4,5,6-PENTAHYDROXYCYCLOHEXYL
    • CS-0013930
    • HY-B1864
    • KSG
    • SCHEMBL12858482
    • 2-[[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexoxy]tetrahydropyran-3-yl]amino]-2-imino-acetic acid
    • 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl]-D-chiro-inositol
    • Kasumin 2L
    • Inchi: 1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1
    • Chiave InChI: PVTHJAPFENJVNC-UQTMRZPGSA-N
    • Sorrisi: O([C@@H]1[C@H](C[C@@H]([C@@H](C)O1)/N=C(/C(=O)O)\N)N)C1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 379.159
  • Massa monoisotopica: 379.159
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 532
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 221A^2
  • XLogP3: -6.7

Proprietà sperimentali

  • Densità: 1.973
  • Punto di fusione: 203 deg C (dec)
  • Punto di ebollizione: 585.944°C at 760 mmHg
  • Punto di infiammabilità: 308.168°C
  • Indice di rifrazione: 1.738
  • PSA: 218.81000
  • LogP: -3.13710

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Informazioni sulla sicurezza

  • Condizioni di conservazione:2-8°C

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Letteratura correlata

Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd